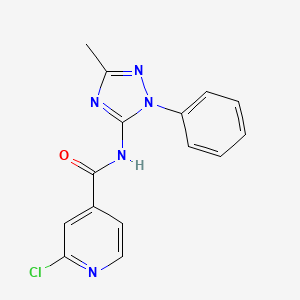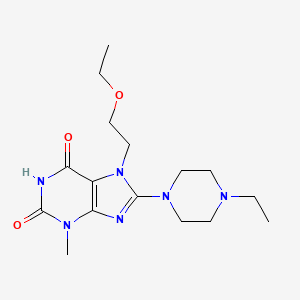
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, also known as EEPD, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione is not fully understood, but it is believed to act as a purine analog, inhibiting enzymes involved in DNA synthesis and repair. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have antioxidant properties, and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited stability in solution and potential for degradation may limit its use in certain experiments. Additionally, the lack of a complete understanding of its mechanism of action may limit its use in certain studies.
Direcciones Futuras
For research on 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione include further studies on its mechanism of action, and its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may provide valuable information for its potential use as a therapeutic agent. Further studies on the synthesis and stability of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may also provide valuable information for its use in lab experiments.
Métodos De Síntesis
Several methods have been reported for the synthesis of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. One of the most commonly used methods involves the reaction of 3-methylxanthine with ethyl chloroacetate to form 7-ethyl-3-methylxanthine. This compound is then reacted with piperazine and ethyl bromoacetate to form 7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. Other methods include the reaction of 3-methylxanthine with ethyl bromoacetate and piperazine, or the reaction of 7-ethyl-3-methylxanthine with ethyl chloroacetate and piperazine.
Aplicaciones Científicas De Investigación
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-4-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11-25-5-2)14(23)18-16(24)19(13)3/h4-11H2,1-3H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMHMSOCAWUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCOCC)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dio ne | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

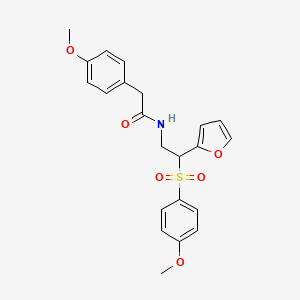
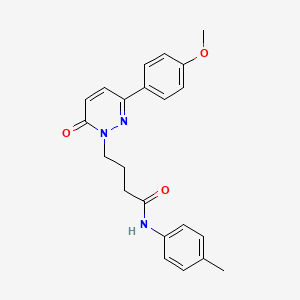
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)
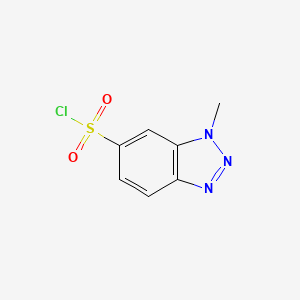
![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)
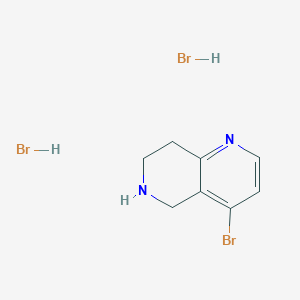

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)

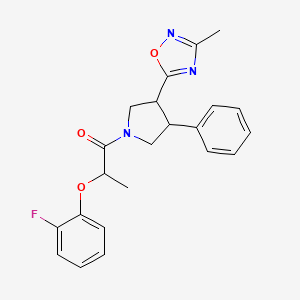
![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)
